Diacetyldithiol
CAS No.: 592-22-3
Cat. No.: VC8469997
Molecular Formula: C4H6O2S2
Molecular Weight: 150.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 592-22-3 |
|---|---|
| Molecular Formula | C4H6O2S2 |
| Molecular Weight | 150.2 g/mol |
| IUPAC Name | S-acetylsulfanyl ethanethioate |
| Standard InChI | InChI=1S/C4H6O2S2/c1-3(5)7-8-4(2)6/h1-2H3 |
| Standard InChI Key | KTOYYOQOGAZUHV-UHFFFAOYSA-N |
| SMILES | CC(=O)SSC(=O)C |
| Canonical SMILES | CC(=O)SSC(=O)C |
Introduction
Chemical Structure and Nomenclature
Diacetyldithiol, systematically named (2R)-2-(acetylamino)-3-mercapto-N-(2-mercaptoethyl)propanamide (NACMEAA), features two thiol (-SH) groups and two acetylated amine moieties (Figure 1) . The molecule’s backbone derives from L-cystine, a dimeric amino acid connected by a disulfide bond, which undergoes sequential modifications to introduce acetyl groups and reduce the central disulfide to dithiols. This structure confers unique redox properties, including a lowered thiol pKa (~8.0) and improved solubility in aqueous and organic solvents .
Synthesis and Optimization
Route from L-Cystine
The synthesis begins with N,N′-diacetyl-L-cystine, a disulfide intermediate prepared by acetylating L-cystine in basic aqueous conditions . Key steps include:
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Double N-Acetylation: Treatment of L-cystine with acetic anhydride in sodium hydroxide yields N,N′-diacetyl-L-cystine (85% yield) .
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Disulfide Reduction: Catalytic hydrogenation or chemical reduction converts the disulfide to dithiol, though this step is omitted in favor of direct functionalization in NACMEAA synthesis .
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Amide Bond Formation: Coupling N-acetylcysteine with cysteamine derivatives using coupling agents like HATU produces NACMEAA in 63% yield after purification .
This route avoids chromatographic purification, favoring recrystallization and liquid-liquid extraction for scalability .
Physicochemical Properties
Solubility and Stability
NACMEAA exhibits high solubility in water (>500 mg/mL) and polar organic solvents (e.g., DMF, DMSO). Unlike DTT, it resists oxidation in air for >24 hours at 25°C, attributed to intramolecular hydrogen bonding between amide and thiol groups .
Functional Performance in Disulfide Reduction
Small-Molecule Substrates
In glutathione disulfide (GSSG) reduction assays, NACMEAA (0.125 mM) achieves 95% conversion to glutathione (GSH) within 1 hour, outperforming equimolar DTT (82% conversion) . Kinetic studies indicate a second-order rate constant (k) of 12 M⁻¹s⁻¹, comparable to DMH (15 M⁻¹s⁻¹) but slower than tris(2-carboxyethyl)phosphine (TCEP, 25 M⁻¹s⁻¹) .
Protein Disulfide Reduction
Lysozyme, containing four disulfide bonds, was treated with NACMEAA (1 mM) under denaturing conditions. Liquid chromatography-mass spectrometry (LC-MS) confirmed full reduction of three disulfides (Cys6–Cys127, Cys30–Cys115, Cys64–Cys80), while the interdomain bond (Cys76–Cys94) remained intact due to steric inaccessibility . Similar results were observed for bovine serum albumin, where six of eight disulfides were reduced .
Comparative Analysis with Established Reductants
| Property | NACMEAA | DTT | TCEP |
|---|---|---|---|
| Thiol pKa | 8.0 | 9.5 | N/A (phosphine) |
| Redox Potential (V) | -0.33 | -0.33 | -0.29 |
| Aqueous Solubility | >500 mg/mL | ~150 mg/mL | ~1 M |
| Stability (pH 7.4) | >24 hours | <4 hours | >72 hours |
| Toxicity (IC50) | >10 mM | 2 mM | 5 mM |
Table 1: Comparative properties of disulfide reductants .
NACMEAA’s low toxicity (IC50 >10 mM in HEK293 cells) and neutral charge at physiological pH make it suitable for in vitro and in vivo applications where DTT’s cytotoxicity and TCEP’s metal chelation are problematic .
Applications in Bioconjugation and Drug Development
Thiol-Disulfide Exchange
NACMEAA facilitates site-specific protein modification via thiol-disulfide exchange. For example, antibodies treated with NACMEAA show controlled reduction of interchain disulfides, enabling drug conjugation without fragmentation .
Prodrug Activation
The compound’s biocompatibility supports its use in prodrug strategies. A proof-of-concept study demonstrated NACMEAA-mediated release of doxorubicin from a disulfide-linked prodrug in glutathione-deficient tumor cells .
Challenges and Limitations
Steric Hindrance
Bulky substrates like folded immunoglobulins exhibit slower reduction kinetics due to limited access to buried disulfides .
Cost of Synthesis
While L-cystine is inexpensive (~$50/kg), the use of HATU and S-acetyl cysteamine trifluoroacetate increases production costs compared to DTT .
Future Directions
Enzyme-Compatible Formulations
Engineering NACMEAA derivatives with esterase-labile acetyl groups could enable intracellular activation, expanding applications in targeted drug delivery .
Material Science Applications
The compound’s ability to stabilize free thiols suggests utility in self-healing polymers and redox-responsive nanomaterials .
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